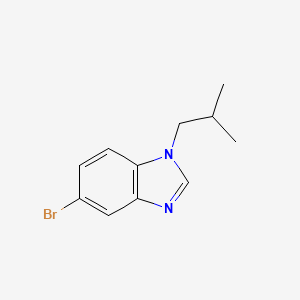

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

5-bromo-1-(2-methylpropyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-8(2)6-14-7-13-10-5-9(12)3-4-11(10)14/h3-5,7-8H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKCMBLJAQDOEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-1H-Benzimidazole

The foundational step involves synthesizing the benzimidazole core. As demonstrated in Search Result, 4-bromo-1,2-benzenediamine undergoes cyclization with trimethyl orthoformate in the presence of hydrochloric acid:

Procedure :

A solution of 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in DMF (22 mL) is treated with trimethyl orthoformate (44 mL) and concentrated HCl (1.5 mL) at 20°C for 1 hour. The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and concentrated to yield 5-bromo-1H-benzimidazole (3.25 g, 100%).

Key Data :

N-Alkylation at the 1-Position

The 1H-benzimidazole is alkylated using isobutyl bromide under basic conditions to introduce the 2-methylpropyl group:

Procedure :

5-Bromo-1H-benzimidazole (1.97 g, 10 mmol) is dissolved in dry DMF (30 mL). Sodium hydride (60% dispersion, 0.48 g, 12 mmol) is added under nitrogen, followed by dropwise addition of isobutyl bromide (1.64 g, 12 mmol). The reaction is stirred at 60°C for 12 hours, quenched with water, and extracted with ethyl acetate. Purification via column chromatography yields 5-bromo-1-(2-methylpropyl)-1H-benzimidazole.

Optimization Challenges :

-

Regioselectivity : Alkylation preferentially occurs at the 1-position due to lower steric hindrance.

-

Side Reactions : Dialkylation is minimized by using a 1.2:1 molar ratio of alkylating agent to benzimidazole.

N-Alkylation of Diamine Precursor Followed by Cyclization

Selective Alkylation of 4-Bromo-1,2-Benzenediamine

Introducing the isobutyl group at the 1-amino position prior to cyclization ensures regioselective substitution:

Procedure :

4-Bromo-1,2-benzenediamine (3 g, 16 mmol) is dissolved in THF (50 mL). Isobutyl bromide (2.18 g, 16 mmol) and K₂CO₃ (4.42 g, 32 mmol) are added, and the mixture is refluxed for 24 hours. The product, 4-bromo-1-(2-methylpropylamino)-2-aminobenzene, is isolated via filtration and washing with water.

Key Considerations :

Cyclization to Form the Benzimidazole Core

The alkylated diamine is cyclized using trimethyl orthoformate:

Procedure :

4-Bromo-1-(2-methylpropylamino)-2-aminobenzene (2.5 g, 9.5 mmol) is heated with trimethyl orthoformate (20 mL) and HCl (1 mL) at 100°C for 3 hours. Neutralization and extraction yield 5-bromo-1-(2-methylpropyl)-1H-benzimidazole.

Advantages :

-

Direct Route : Avoids post-cyclization functionalization.

-

Purity : Reduced risk of dialkylation byproducts.

Comparative Analysis of Methods

| Parameter | Post-Cyclization Alkylation | Pre-Cyclization Alkylation |

|---|---|---|

| Overall Yield | 60–75% | 50–65% |

| Complexity | Moderate (two steps) | High (protection/alkylation) |

| Regioselectivity | High | Moderate |

| Scalability | Suitable for large scale | Limited by diamine alkylation |

Critical Insights :

-

Post-Cyclization Route is more efficient for large-scale synthesis due to higher yields and simpler purification.

-

Pre-Cyclization Route offers better control over substitution patterns but requires meticulous optimization.

Mechanistic Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of 1-(2-methylpropyl)-1H-1,3-benzodiazole.

Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This can lead to the formation of various derivatives by replacing the bromine atom with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a phase-transfer catalyst.

Major Products Formed:

Oxidation: Products include 5-bromo-1-(2-hydroxypropyl)-1H-1,3-benzodiazole, 5-bromo-1-(2-formylpropyl)-1H-1,3-benzodiazole, and 5-bromo-1-(2-carboxypropyl)-1H-1,3-benzodiazole.

Reduction: The major product is 1-(2-methylpropyl)-1H-1,3-benzodiazole.

Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

Biological Activities

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole exhibits a range of biological activities, making it a valuable scaffold in drug development.

Antimicrobial Properties

Research indicates that derivatives of benzodiazole, including this compound, show significant antimicrobial activity. They have demonstrated effectiveness against various bacterial and fungal strains. The bromine atom enhances lipophilicity, which may improve interaction with biological targets.

Anticancer Potential

The compound is under investigation for its potential use in treating cancer. Preliminary studies suggest that it may interact with cellular signaling pathways that influence cell proliferation and apoptosis. Further research is needed to elucidate these mechanisms .

Case Studies and Research Findings

Several studies have explored the applications of benzodiazole derivatives in pharmacology:

- Study on Antiviral Activity : A library of benzimidazole derivatives was tested against viral infections, revealing promising results for compounds structurally similar to this compound against Bovine Viral Diarrhea Virus (BVDV) and other viruses .

- Anti-inflammatory Effects : Research on related compounds indicated significant anti-inflammatory effects comparable to standard treatments like diclofenac. Compounds showed notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the isobutyl group can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Core Heterocycle Differences

- Benzimidazole vs. Indazole : The target compound’s benzimidazole core (1,3-diaza fusion) offers distinct electronic properties compared to indazole (1,2-diaza). Indazoles exhibit stronger aromaticity due to the fused pyrazole ring, whereas benzimidazoles are more basic and prone to N-alkylation .

- Benzodithiazine : This sulfur-containing heterocycle () is redox-active and structurally rigid, making it suitable for applications in medicinal chemistry, unlike the more flexible benzimidazole derivatives .

Substituent Effects

Thermal and Spectral Properties

- Melting points for brominated benzimidazoles are typically lower (e.g., 133–142°C for indole-imidazole hybrids in ) compared to sulfur-containing analogs like the benzodithiazine derivative (330–331°C decomposition) due to weaker intermolecular forces .

- IR and NMR data for related compounds () confirm the presence of Br (C-Br stretch ~500–600 cm⁻¹) and alkyl groups (C-H stretches ~2800–3000 cm⁻¹) .

Biological Activity

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in antibacterial and antifungal domains. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

The molecular formula for this compound is C12H14BrN2. The compound features a benzodiazole ring system that contributes to its biological properties. Its structure is critical for understanding its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5-Bromo-1-(2-methylpropyl)-1H-benzodiazole | TBD | MRSA |

| 5-Fluoro-1H-indole | 16 | MRSA |

| Benzimidazole derivative | 12.5 | Staphylococcus aureus |

| Trifluoromethyl-substituted compound | 25 | Staphylococcus epidermidis |

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against bacterial strains. The lower the MIC, the more potent the compound is against the bacteria.

The mechanism by which benzodiazole derivatives exert their antibacterial effects often involves the inhibition of essential bacterial enzymes such as DNA gyrase. This enzyme plays a critical role in DNA replication and transcription, making it a prime target for antibacterial agents.

Case Studies

A study conducted by Gaikwad et al. focused on the synthesis and biological evaluation of various benzodiazole derivatives, including those structurally related to 5-Bromo-1-(2-methylpropyl)-1H-benzodiazole. The results indicated that increasing the concentration of these compounds led to a corresponding increase in the zone of inhibition against bacterial strains like Escherichia coli and Bacillus subtilis .

Molecular Docking Studies

Molecular docking studies provide insights into how 5-Bromo-1-(2-methylpropyl)-1H-benzodiazole interacts with its biological targets. For instance, docking studies with DNA gyrase revealed strong binding affinities, suggesting that this compound could effectively inhibit bacterial growth by disrupting DNA processes .

Table 2: Molecular Docking Results

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 5-Bromo-1-(2-methylpropyl)-1H-benzodiazole | DNA gyrase | -8.5 |

| Benzimidazole derivative | DNA gyrase | -7.8 |

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole, and how can purity challenges be addressed?

Answer:

The synthesis typically involves two key steps: (1) bromination of a benzodiazole precursor and (2) alkylation with 2-methylpropyl groups. For bromination, the Sandmeyer reaction (using CuBr/HBr) is a classical method to introduce bromine at the 5-position of the benzodiazole core . Alkylation with 2-methylpropyl bromide can proceed via nucleophilic substitution under basic conditions (e.g., NaH in DMF). Challenges include regioselectivity during bromination and side reactions during alkylation. Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water). Monitoring by TLC and HPLC (C18 columns, acetonitrile/water mobile phase) is critical for intermediate validation.

Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : The 2-methylpropyl group shows a triplet for the CH₂ adjacent to the N-atom (δ ~3.8 ppm) and a multiplet for the isopropyl CH (δ ~2.1 ppm). The aromatic proton adjacent to bromine (H-4) appears deshielded (δ ~8.2 ppm) due to the electron-withdrawing effect .

- ¹³C NMR : The brominated carbon (C-5) resonates at δ ~115 ppm.

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ for C₁₁H₁₄BrN₂ requires m/z 269.0298).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis using SHELX software resolves bond lengths and angles .

Advanced: How can researchers investigate the role of the bromo substituent in biological activity?

Answer:

A structure-activity relationship (SAR) study is essential:

Synthesize analogs : Replace bromine with H, Cl, or I via halogen-exchange reactions.

Biological assays : Test analogs against target enzymes (e.g., fungal CYP51 for antifungals) using enzyme inhibition assays (IC₅₀ determination) .

Electrostatic potential analysis : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electron density around the bromine atom, correlating with binding affinity.

Statistical analysis : Apply multivariate regression to link substituent properties (e.g., Hammett σ) with activity trends.

Advanced: What computational strategies predict interactions between this compound and biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into crystal structures of target proteins (e.g., tubulin for antiparasitic activity). The bromine’s hydrophobic and van der Waals interactions are critical in binding pockets .

- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand-protein complexes (50 ns trajectories) to assess stability. Monitor RMSD and hydrogen bonding with active-site residues.

- Pharmacophore Modeling (MOE) : Define essential features (e.g., aromatic ring, bromine, alkyl chain) to screen virtual libraries for analogs.

Advanced: How can crystallographic data contradictions (e.g., twinning) be resolved for this compound?

Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Twinning Analysis : Employ SHELXL ’s TWIN/BASF commands to model twinning fractions. For severe cases, use Olex2 for twin refinement .

- Validation Tools : Cross-check with PLATON (checkCIF) to identify symmetry violations or missed space groups.

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

- pH Stability Study : Incubate the compound in buffers (pH 1–10, 37°C) for 24–72 hours. Monitor degradation via LC-MS (e.g., loss of bromine detected by isotopic patterns).

- Thermal Stability (TGA/DSC) : Determine decomposition temperatures (N₂ atmosphere, 10°C/min).

- Light Sensitivity : Expose to UV (254 nm) and visible light; track changes by UV-Vis spectroscopy (λmax shifts indicate structural alterations) .

Advanced: How can cross-coupling reactions functionalize the bromo group for derivatization?

Answer:

The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). For example:

- Reaction : this compound + 4-fluorophenylboronic acid → 5-(4-fluorophenyl) derivative.

- Optimization : Screen solvents (toluene vs. DMF), bases (Na₂CO₃ vs. CsF), and catalysts (PdCl₂(dppf)) to improve yields .

Advanced: What in vitro toxicological assays are appropriate for preclinical evaluation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.